Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
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Overview
Description
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound with a unique structure It is a derivative of undecanoic acid, which is a saturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves multiple steps. The starting material is typically undecanoic acid, which undergoes a series of chemical reactions to introduce the desired functional groups. These reactions may include esterification, amidation, and hydroxylation, among others. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. Common methods include continuous flow reactors and automated synthesis systems, which allow for precise control over reaction parameters and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- can be compared with other similar compounds, such as:
Undecanoic acid: A simpler fatty acid with fewer functional groups.
11-Aminoundecanoic acid: A related compound with an amino group at the 11th position.
Hydroxyundecanoic acids: Compounds with hydroxyl groups at various positions along the carbon chain.
The uniqueness of undecanoic acid, 11-(((3beta)-30-((carboxymethyl)amino)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- lies in its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
173106-40-6 |
---|---|
Molecular Formula |
C43H72N2O6 |
Molecular Weight |
713.0 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(carboxymethylamino)prop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C43H72N2O6/c1-29(27-44-28-36(49)50)30-18-23-43(38(51)45-26-14-12-10-8-7-9-11-13-15-35(47)48)25-24-41(5)31(37(30)43)16-17-33-40(4)21-20-34(46)39(2,3)32(40)19-22-42(33,41)6/h30-34,37,44,46H,1,7-28H2,2-6H3,(H,45,51)(H,47,48)(H,49,50)/t30-,31+,32-,33+,34-,37+,40-,41+,42+,43-/m0/s1 |
InChI Key |
SESXEXHHXGFZGS-MEUQDLEQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CNCC(=O)O)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CNCC(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origin of Product |
United States |
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